molecular formula C8H11BrN2 B1279590 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine CAS No. 908864-98-2

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1279590
CAS No.: 908864-98-2
M. Wt: 215.09 g/mol
InChI Key: KYVVKZWZFMYZEB-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a dimethylmethanamine group attached to the nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylmethanamine group. One common method involves the bromination of 3-aminopyridine using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-3-aminopyridine is then reacted with formaldehyde and dimethylamine to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent amination step is optimized for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromine atom and the dimethylmethanamine group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-3-yl)methanamine
  • 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
  • 1-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea

Uniqueness: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern and the presence of the dimethylmethanamine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVVKZWZFMYZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470260
Record name 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908864-98-2
Record name 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromonicotinaldehyde (XLV) (5.0 g, 26.9 mmol) in DCE (108 mL) was added dimethylamine-HCl (4.39 g, 53.8 mmol) and TEA (7.5 g, 53.8 mmol). The reaction was stirred at room temperature for 1 h. NaBH(OAc)3 was added and the reaction was stirred overnight at room temperature. The reaction was diluted with DCM and sat. aq. NaHCO3. The organic layer was separated, washed with water, brine, dried and concentrated under vacuum to produce 1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine (XLVI) as a brown liquid (5.36 g, 24.9 mmol, 92.6% yield). 1H NMR (CDCl3) δ ppm 2.15 (s, 6H), 3.43 (s, 2H), 7.94 (s, 1H), 8.47 (d, J=1.1 Hz, 1H), 8.59 (d, J=2.2 Hz, 1H); ESIMS found C8H11BrN2 m/z 215 (MBr79+H) and 217 (MBr81+H).
Quantity
5 g
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reactant
Reaction Step One
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4.39 g
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reactant
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TEA
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7.5 g
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reactant
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108 mL
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Synthesis routes and methods II

Procedure details

5-Bromonicontinaldehyde (XXV) (5.01 g, 26.9 mmol) and dimethylamine hydrochloride (4.39 g, 53.8 mmol) were suspended in 1,2-dichloroethane (108 mL). Triethylamine (7.50 mL, 53.8 mmol) was added, and the reaction was stirred at room temperature for 1 h. Sodium triacetoxyborohydride (8.56 g, 40.4 mmol) was added, and the reaction was further stirred at room temperature overnight. The reaction was diluted with saturated sodium bicarbonate solution and DCM. The organic layer was separated, washed sequentially with water and brine, dried over MgSO4, filtered and concentrated to give 1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine (LIV) (1.19 g, 23.9 mmol, 89% yield) as a brown oil: 1H NMR (DMSO-d6) δ ppm 8.59 (d, J=3 Hz, 1H), 8.47 (d, J=2 Hz, 1H), 7.94 (s, 1H), 3.43 (s, 2H), 2.15 (s, 6H); ESIMS found for C8H11BrN2 m/z 215 (M+H).
Quantity
5.01 g
Type
reactant
Reaction Step One
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4.39 g
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reactant
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7.5 mL
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8.56 g
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108 mL
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